Product packaging for Chloramphenicol Palmitate(Cat. No.:CAS No. 530-43-8)

Chloramphenicol Palmitate

Cat. No.: B1668700
CAS No.: 530-43-8
M. Wt: 561.5 g/mol
InChI Key: PXKHGMGELZGJQE-ILBGXUMGSA-N
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Description

Historical Context and Evolution as a Prodrug in Pharmaceutical Sciences

The development of chloramphenicol (B1208) palmitate is a classic example of early, intentional prodrug design. Following the discovery and widespread use of chloramphenicol, its intensely bitter taste and poor aqueous solubility presented significant challenges, particularly for pediatric and geriatric formulations. rjptonline.orgscielo.brresearchgate.netresearchgate.net In the 1950s, researchers at Parke-Davis undertook the task of modifying chloramphenicol's structure to address these issues. rjptonline.orgscielo.brresearchgate.nettandfonline.com This led to the synthesis of two key ester prodrugs: chloramphenicol sodium succinate (B1194679), designed for parenteral administration due to its high water solubility, and chloramphenicol palmitate, a tasteless and sparingly soluble ester ideal for oral suspensions. scielo.brresearchgate.nettandfonline.comresearchgate.net

The creation of this compound was a landmark achievement, demonstrating how targeted chemical modification could enhance a drug's therapeutic utility by improving its physicochemical and organoleptic properties. researchgate.net This success helped to solidify the prodrug concept as a viable and valuable strategy in drug development, a principle that was first formally articulated by Adrien Albert in 1958. scielo.br

Conceptual Framework of Prodrug Design and Biopharmaceutical Rationale for this compound

The fundamental goal of prodrug design is to temporarily alter a drug's properties to overcome specific barriers to its effectiveness. rjptonline.orgnih.gov These barriers can be pharmaceutical (e.g., poor solubility, instability, unpleasant taste) or pharmacokinetic (e.g., poor absorption, presystemic metabolism). researchgate.net A prodrug consists of the active drug molecule linked to a carrier moiety, which is cleaved in the body to release the parent drug. researchgate.net

For this compound, the biopharmaceutical rationale is centered on two primary objectives:

Taste Masking: The extreme bitterness of chloramphenicol is a major deterrent to patient compliance, especially in liquid oral formulations for children. By converting the hydroxyl group of chloramphenicol into a palmitate ester, the molecule's solubility in saliva is drastically reduced. researchgate.netresearchgate.netresearchgate.net This prevents the drug from interacting with taste receptors on the tongue, rendering the compound virtually tasteless. researchgate.net

Improved Formulation and Absorption: The low aqueous solubility of this compound makes it suitable for formulation as a stable oral suspension. researchgate.netdovepress.com Upon oral administration, the prodrug passes through the stomach and reaches the small intestine, where it is hydrolyzed by pancreatic lipases and other esterases. nih.govdovepress.comsymbiosisonlinepublishing.com This enzymatic cleavage releases the active chloramphenicol, which is then absorbed into the bloodstream. researchgate.netsymbiosisonlinepublishing.com This mechanism effectively bypasses the solubility and taste issues of the parent drug in the oral cavity and stomach. researchgate.net

The mechanism of action of the released chloramphenicol involves the inhibition of bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. symbiosisonlinepublishing.comnih.govnih.gov

Table 1: Biopharmaceutical Properties of Chloramphenicol vs. This compound

PropertyChloramphenicolThis compoundRationale for Prodrug Design
Taste Intensely Bitter rjptonline.orgscielo.brVirtually Tasteless researchgate.netresearchgate.netImprove patient compliance, especially in pediatrics.
Aqueous Solubility Sparingly Soluble rjptonline.orgVery Low researchgate.netresearchgate.netEnable formulation of a stable oral suspension.
Formulation Challenging for liquid oralsSuitable for oral suspension researchgate.netOvercome formulation hurdles of the parent drug.
Activation ActiveInactive Prodrug symbiosisonlinepublishing.comnih.govRequires in-vivo hydrolysis to release active drug.
Site of Activation N/ASmall Intestine (via esterases) nih.govsymbiosisonlinepublishing.comTargeted release of active moiety post-ingestion.

Contemporary Research Paradigms and Unaddressed Inquiries in this compound Studies

Despite being a well-established prodrug, this compound continues to be a subject of modern pharmaceutical research, primarily due to the phenomenon of polymorphism.

Detailed Research Findings: The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. symbiosisonlinepublishing.com These different forms, or polymorphs, can have distinct physicochemical properties, including melting point, solubility, dissolution rate, and stability. symbiosisonlinepublishing.commdpi.com For this compound, three main polymorphic forms have been identified: A, B, and C. nih.govnih.gov

Form A (β-form): This is the most thermodynamically stable polymorph but is considered biologically inactive due to its very low solubility and dissolution rate, leading to poor absorption. nih.govpharmacores.comnih.gov

Form B (α-form): This is a metastable polymorph that is more soluble and has a faster dissolution rate than Form A. nih.govpharmacores.com Consequently, it exhibits significantly higher bioavailability. nih.govnih.gov

Form C: This is an unstable polymorph. nih.gov

The difference in bioavailability between the polymorphs is stark. Studies have shown that suspensions containing higher proportions of Form B lead to significantly higher serum levels of chloramphenicol compared to those with predominantly Form A. nih.govpharmacores.com This has profound implications for the therapeutic efficacy of the drug product. mdpi.comnih.gov

Contemporary research focuses heavily on the characterization and control of these polymorphs. Advanced analytical techniques such as Raman spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) are employed to identify and quantify the different polymorphic forms in raw materials and finished products. rjptonline.orgresearchgate.netCurrent time information in Nyong-et-Kellé, CM. Research has also investigated the kinetics of polymorphic transformations, which can be influenced by manufacturing processes like grinding and by storage conditions such as temperature and humidity. rjptonline.orgresearchgate.net

Table 2: Characteristics of this compound Polymorphs

PolymorphStabilitySolubility/Dissolution RateBioavailabilityResearch Focus
Form A Thermodynamically Stable nih.govnih.govLow nih.govpharmacores.comPoor/Inactive nih.govpharmacores.comPreventing its formation during manufacturing and storage.
Form B Metastable nih.govnih.govHigher than Form A nih.govpharmacores.comActive/High nih.govnih.govEnsuring its presence and stability in the final product.
Form C Unstable nih.govHighVariableUnderstanding its transformation kinetics into more stable forms.

Unaddressed Inquiries in this compound Studies

While much is known about the polymorphism of this compound, several key questions and challenges remain, forming the basis for ongoing and future research:

Controlling Polymorphic Transformation: A primary challenge is preventing the conversion of the more bioavailable metastable Form B into the stable, inactive Form A during manufacturing, storage, and the product's shelf-life. researchgate.netsymbiosisonlinepublishing.com This is a critical quality control issue that requires a deep understanding of the factors that trigger this transformation. rjptonline.org

In Vitro-In Vivo Correlation (IVIVC): Establishing a robust correlation between in vitro dissolution rates of different polymorphic mixtures and their in vivo bioavailability remains an area of active investigation. While it is known that Form B is more bioavailable, precisely predicting in vivo performance based on in vitro tests is complex. researchgate.netpharmacores.com

Long-Term Stability in Suspensions: The long-term physical stability of this compound polymorphs in a liquid suspension is a significant concern. Over time, the metastable Form B can convert to Form A, potentially leading to a loss of therapeutic efficacy. researchgate.net Developing formulation strategies to inhibit this conversion is a key research goal.

Novel Prodrug and Formulation Strategies: Research is exploring whether new prodrugs of chloramphenicol or advanced formulation technologies, such as nanoencapsulation, could offer a way to bypass the challenges posed by polymorphism altogether, ensuring consistent bioavailability. dovepress.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H42Cl2N2O6 B1668700 Chloramphenicol Palmitate CAS No. 530-43-8

Properties

IUPAC Name

[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXKHGMGELZGJQE-ILBGXUMGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42Cl2N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048699
Record name Chloramphenicol palmitate
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Molecular Weight

561.5 g/mol
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CAS No.

530-43-8
Record name Chloramphenicol palmitate
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Record name Chloramphenicol palmitate [USP:BAN:JAN]
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Record name Chloramphenicol palmitate
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Record name Chloramphenicol palmitate
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Synthetic Strategies and Chemical Transformations of Chloramphenicol Palmitate

Conventional Chemical Synthesis Methodologies for Chloramphenicol (B1208) Palmitate

The traditional approach to synthesizing chloramphenicol palmitate relies on established chemical reactions, primarily focusing on the direct acylation of chloramphenicol.

The most common conventional method for preparing this compound is through the esterification of chloramphenicol with a palmitic acid derivative. researchgate.netijsr.net This process typically involves the condensation of chloramphenicol with palmitoyl (B13399708) chloride in the presence of a base, such as pyridine (B92270). dcmsme.gov.intechno-preneur.netacs.org The pyridine acts as a catalyst and an acid scavenger, neutralizing the hydrochloric acid byproduct formed during the reaction. dcmsme.gov.intechno-preneur.net

The general chemical equation for this reaction is: Chloramphenicol + Palmitoyl Chloride --(Pyridine)--> this compound + Pyridinium Hydrochloride

After the reaction, the crude ester is typically precipitated by adding the reaction mixture to an excess of dilute hydrochloric acid. dcmsme.gov.intechno-preneur.net The solid product is then filtered, washed with solvents like toluene (B28343) and dimethylformamide (DMF), and purified through recrystallization. dcmsme.gov.intechno-preneur.net

Optimizing reaction parameters is crucial for maximizing yield and product purity while ensuring process safety and environmental sustainability. A significant challenge in the conventional synthesis has been the use of chlorinated solvents like methylene (B1212753) chloride, carbon tetrachloride, or dichloroethane, which pose industrial hygiene concerns. acs.orgguidechem.com

Research has focused on replacing these solvents. One successful development involved using toluene as the reaction solvent. acs.orgacs.org However, the low solubility of chloramphenicol in toluene at the required low temperatures presented a hurdle. acs.org This was overcome by adding dimethylformamide (DMF) as a co-solvent, which sufficiently increased the solubility of chloramphenicol even at the -10 °C reaction temperature needed for optimal selectivity. acs.org

Further optimization involves controlling the reaction temperature, the ratio of reactants, and the purification process. For instance, after the reaction in a toluene/DMF system, the product can be isolated through a series of water washes and then crystallized, avoiding a solvent exchange step that was previously necessary when using methylene chloride. acs.org However, on a large industrial scale (e.g., 1000-kg), extended processing times can lead to increased impurity levels due to side reactions like trans-esterification, which requires careful monitoring and control. acs.org

Table 1: Comparison of Solvent Systems for this compound Synthesis
ParameterConventional ProcessOptimized Process
SolventMethylene ChlorideToluene / Dimethylformamide (DMF)
Key AdvantageHigh solubility of reactantsAvoids chlorinated solvents, improved safety profile. acs.org
ChallengeIndustrial hygiene concerns, requires solvent exchange for isolation. acs.orgLow solubility of chloramphenicol, potential for side reactions at large scale. acs.orgacs.org
Reaction TemperatureNot specified-10 °C for desired selectivity. acs.org

The chloramphenicol molecule has two hydroxyl groups: a primary and a secondary one. For the synthesis of the palmitate ester, selective esterification at the primary hydroxyl group is critical for the reaction's yield and the final product's quality. acs.orgnih.govnih.gov The desired product is the 3'-monoester.

Chemical synthesis achieves regioselectivity primarily by exploiting the inherent difference in reactivity between the primary and secondary hydroxyl groups. The primary hydroxyl is less sterically hindered and therefore more reactive towards acylation. This selectivity can be significantly influenced by the reaction conditions, especially temperature. acs.orgacs.org Conducting the esterification at low temperatures (e.g., -10 °C) favors the acylation of the primary hydroxyl group. acs.org Kinetic studies have estimated a 1000-fold difference in the reaction rate constants between the two hydroxyl sites, highlighting the strong preference for the formation of the primary ester. acs.org

Biocatalytic and Enzymatic Synthesis of this compound

As an alternative to conventional chemical methods, biocatalytic synthesis offers a greener and highly selective approach. This methodology employs enzymes, particularly lipases, to catalyze the esterification reaction under mild conditions. nih.govtaylorandfrancis.com

The enzymatic synthesis of this compound is typically achieved through lipase-mediated transesterification or esterification. taylorandfrancis.com Lipases are highly efficient in catalyzing the formation of ester bonds with high regioselectivity, specifically targeting the primary hydroxyl group of chloramphenicol. nih.govmdpi.comnih.gov This eliminates the need for protection and deprotection steps often required in chemical synthesis for complex molecules. scielo.br

In these reactions, an acyl donor is required. Activated esters, such as vinyl esters (e.g., vinyl palmitate), are commonly used because they shift the reaction equilibrium towards product formation, resulting in high conversion rates. nih.govnih.govresearchgate.net The reaction is typically carried out in organic solvents. nih.govacs.org Studies have demonstrated high yields, often exceeding 98%, under optimized conditions. nih.govmdpi.com

For example, a one-step synthesis using a 'substrate-imprinted' lipase (B570770) nanogel achieved a yield and purity of approximately 99% within 12 hours at 20 °C. rsc.orgrsc.org This is significantly faster than other reported enzymatic methods, such as the 24 hours required using Candida antarctica lipase B (CAL-B) to reach a similar yield. mdpi.comrsc.org

The choice of biocatalyst is paramount for the efficiency and specificity of the synthesis. Various lipases from different microbial sources have been characterized for their effectiveness in producing this compound.

Among the most effective lipases are those from Candida antarctica B (often immobilized and known as Novozym 435), Thermomyces lanuginosus, Pseudomonas cepacia, and various Bacillus species. nih.govtaylorandfrancis.comnih.govmdpi.comresearchgate.net The selection of the lipase influences the optimal reaction conditions, including the choice of solvent and temperature. nih.govmdpi.com For example, CAL-B shows excellent performance in acetonitrile (B52724) at 20 °C, while lipases from Pseudomonas cepacia are more effective in 1,4-dioxane (B91453) at 30 °C. nih.gov

Immobilization of the enzyme is a common strategy to enhance its stability, facilitate recovery, and enable reuse over multiple reaction cycles. mdpi.comdntb.gov.uagoogle.com A novel esterase from Bacillus altitudinis (EstBASΔSP), when immobilized on an epoxy resin, was used to synthesize this compound with a conversion efficiency of 94.7% in 24 hours. mdpi.com This immobilized enzyme demonstrated improved thermostability and could be reused for seven cycles while retaining over 80% of its original activity. mdpi.com

Table 2: Performance of Different Lipases in this compound Synthesis
Lipase SourceSupport/FormSolventTemperatureTimeConversion/YieldReference
Candida antarctica B (CAL-B)Immobilized (Novozym 435)Acetonitrile20 °C3 hComplete conversion nih.gov
Candida antarctica B (CAL-B)--50 °C24 h99% nih.govmdpi.com
Thermomyces lanuginosusSubstrate-imprinted nanogelAcetonitrile20 °C12 h~99% rsc.orgrsc.org
Bacillus altitudinis (EstBASΔSP)Immobilized on epoxy resinAcetone (B3395972)50 °C24 h94.7% mdpi.com
Pseudomonas cepacia (PSL-C I)-1,4-Dioxane30 °C3-10 h>99% (monoester) nih.gov
Bacillus amyloliquefaciens (LipBA)Whole-cell1,4-Dioxane50 °C8 h~98% (for propionate (B1217596) ester) nih.govnih.gov

Influence of Solvent Systems and Reaction Conditions on Enzymatic Yields

The solvent system plays a crucial role in dissolving the substrates, chloramphenicol and an acyl donor, while maintaining the catalytic activity of the lipase. A variety of organic solvents have been investigated for this purpose. For instance, in the synthesis of chloramphenicol esters, solvents such as toluene, dichloromethane, tetrahydrofuran, 1,4-dioxane, acetonitrile, acetone, and ethanol (B145695) have been studied. mdpi.com Among these, 1,4-dioxane was found to be the most effective for the synthesis of chloramphenicol propionate using lipase from Bacillus amyloliquefaciens (LipBA), leading to the highest conversion rate. mdpi.com This is attributed to the good solubility of both chloramphenicol and the vinyl propionate acyl donor in 1,4-dioxane, as well as the operational stability of the enzyme in this medium. mdpi.com In other studies, acetone has been successfully employed as a solvent for the regioselective synthesis of this compound using a novel esterase from Bacillus altitudinis. dntb.gov.ua The choice of solvent is critical, as some can denature the enzyme; for example, free EstBASΔSP showed significantly reduced activity in the presence of acetonitrile. mdpi.com

Reaction conditions such as temperature, reaction time, enzyme loading, and substrate molar ratio are also critical determinants of the enzymatic yield. The optimal temperature for the synthesis of chloramphenicol esters using LipBA was found to be 50 °C, at which a maximum conversion of 91% and purity of 99% were achieved. mdpi.com Temperatures above this optimum can lead to a gradual decline in conversion and purity due to decreased enzyme stability. mdpi.com

The reaction time required for maximum conversion varies depending on the enzyme and other conditions. For the synthesis of chloramphenicol propionate with LipBA, a reaction time of 8 hours was optimal, achieving a conversion of approximately 98%. mdpi.comnih.gov In another study using a substrate-imprinted lipase nanogel, a near-quantitative yield of this compound was obtained within 12 hours at a lower temperature of 20 °C. rsc.orgsemanticscholar.org

Enzyme loading is another crucial factor. For the LipBA-catalyzed synthesis, the conversion increased with enzyme loading up to 4.0 g/L. mdpi.com However, further increases in enzyme concentration did not improve the conversion rate and, in some cases, led to a decrease. mdpi.com The molar ratio of the acyl donor to chloramphenicol also significantly impacts the reaction equilibrium and conversion rate.

Table 1: Influence of Reaction Conditions on Enzymatic Synthesis of Chloramphenicol Esters
EnzymeAcyl DonorSolventTemperature (°C)Reaction Time (h)Conversion/Yield (%)Reference
Lipase from Bacillus amyloliquefaciens (LipBA)Vinyl propionate1,4-dioxane508~98 mdpi.com
Substrate-imprinted Lipase Nanogel (Thermomyces lanuginosus)Palmitic acidNot specified2012~99 rsc.orgsemanticscholar.org
Immobilized Esterase from Bacillus altitudinis (Lx-EstBASΔSP)Vinyl palmitateAcetone502494.7 dntb.gov.ua
Candida antarctica Lipase B (CAL-B)Vinyl palmitateNot specified502499 rsc.org

Immobilized Enzyme Systems for Sustainable Production

The use of free enzymes in industrial processes is often hampered by their low stability, difficulty in recovery, and consequent high cost. Immobilization of enzymes onto solid supports offers a robust solution to these challenges, enhancing their stability, allowing for easy separation from the reaction mixture, and enabling their reuse over multiple cycles, which is crucial for sustainable and economically viable production.

Various immobilization strategies have been successfully applied to the synthesis of this compound. One effective method involves the immobilization of a novel esterase from Bacillus altitudinis (EstBASΔSP) onto an epoxy resin. dntb.gov.uanih.gov This immobilization significantly improved the enzyme's performance by widening its tolerance to pH and temperature changes. dntb.gov.ua The immobilized enzyme (Lx-EstBASΔSP) exhibited an optimal temperature of 60 °C, higher than the free enzyme, and showed enhanced thermostability. dntb.gov.uaresearchgate.net For instance, the half-life of the immobilized enzyme at 60 °C was 105 minutes, compared to just 28 minutes for the free enzyme. dntb.gov.uaresearchgate.net Furthermore, the immobilized esterase demonstrated excellent reusability, retaining over 80% of its initial activity after seven cycles of use in the synthesis of this compound. dntb.gov.ua

Another innovative approach is the development of a "substrate-imprinted" lipase nanogel. rsc.orgsemanticscholar.org In this method, lipase is encapsulated within a polyacrylamide nanogel, which is then lyophilized in the presence of palmitic acid. rsc.org This imprinting process creates a "molecular memory" of the substrate, leading to a 2.9-fold increase in the adsorption capacity of palmitic acid and a 2-fold increase in the apparent activity of the enzyme in catalyzing the transesterification reaction. rsc.orgsemanticscholar.org This substrate-imprinted nanogel achieved a nearly 99% yield of this compound in just 12 hours, a significant improvement over the free lipase which gave a yield below 60% in 20 hours. rsc.orgsemanticscholar.org

The immobilization of esterase on magnetic nanoparticles represents another promising strategy. nih.gov This allows for simple and efficient recovery of the biocatalyst using an external magnetic field, streamlining the downstream processing.

Table 2: Performance of Immobilized Enzyme Systems in this compound Synthesis
Immobilized SystemEnzymeSupportKey AdvantageReusabilityReference
Lx-EstBASΔSPEsterase from Bacillus altitudinisEpoxy ResinImproved thermostability and wider pH toleranceRetained >80% activity after 7 cycles dntb.gov.ua
Substrate-imprinted NanogelLipase from Thermomyces lanuginosusPolyacrylamideIncreased substrate adsorption and apparent activityNot specified rsc.orgsemanticscholar.org
Esterase-Immobilized Magnetic NanoparticlesEsterase from Bacillus altitudinisFe3O4@PDA/DASEasy magnetic separation and high conversionRetained >80% activity after 12 cycles nih.gov

Exploration of Novel Synthetic Pathways and Analogues

Research into the synthesis of this compound is continually evolving, with a focus on discovering novel biocatalysts and synthetic routes to improve efficiency and expand the range of accessible analogues. The enzymatic synthesis of chloramphenicol esters with varying acyl chain lengths is a key area of exploration for creating analogues with potentially different physicochemical and pharmacokinetic properties.

The use of lipases with high regioselectivity is central to these novel pathways. Lipase from Bacillus amyloliquefaciens (LipBA) has been shown to be an effective catalyst for the synthesis of a series of chloramphenicol esters using various vinyl acyl donors. rsc.orgtandfonline.com In a study investigating acyl donors of different carbon chain lengths, vinyl propionate was identified as the optimal substrate for LipBA, yielding chloramphenicol propionate with a conversion of approximately 98% and a purity of 99%. dntb.gov.uarsc.orgtandfonline.com This high selectivity for the primary hydroxyl group of chloramphenicol obviates the need for protection and deprotection steps common in chemical synthesis. rsc.org

The exploration extends to the use of novel esterases, such as the one isolated from Bacillus altitudinis. dntb.gov.uanih.gov This enzyme demonstrated high regioselectivity and efficiency in the synthesis of this compound. dntb.gov.uanih.gov The development of such novel biocatalysts opens up new possibilities for the industrial production of chloramphenicol esters.

Beyond the synthesis of this compound itself, there is significant interest in creating a diverse range of chloramphenicol analogues by modifying the ester group. The enzymatic transesterification method is highly amenable to this, allowing for the synthesis of various chloramphenicol esters by simply changing the acyl donor. rsc.orgtandfonline.com For example, a series of vinyl drug esters of chloramphenicol have been synthesized using different carbon chain length acyl donors. tandfonline.com This approach allows for the fine-tuning of the lipophilicity and other properties of the resulting prodrug.

Furthermore, research has also explored the synthesis of chloramphenicol derivatives by modifying other parts of the molecule, though the focus of this article remains on the palmitate ester and its analogues. mdpi.com The enzymatic acylation of chloramphenicol provides a green and efficient route to selectively modify the primary hydroxyl group, paving the way for the creation of a wide array of ester analogues. mdpi.comresearchgate.net

Pharmacokinetic and Biopharmaceutical Investigations of Chloramphenicol Palmitate

Prodrug Hydrolysis and Bioactivation Dynamics

The conversion of chloramphenicol (B1208) palmitate to its active form is a crucial first step for its antibacterial action. This bioactivation is not spontaneous but relies on specific enzymatic processes within the gastrointestinal tract.

Chloramphenicol palmitate is designed to be hydrolyzed in the small intestine to release the active chloramphenicol before absorption can occur. caymanchem.comnih.gov This conversion is facilitated by intestinal enzymes, specifically esterases, which cleave the ester bond. patsnap.comtoku-e.combioaustralis.com Studies have shown that this compound is quickly and almost completely hydrolyzed by these intestinal esterases. scielo.brscielo.br

In vitro investigations have utilized pancreatin (B1164899) to simulate the enzymatic conditions of the intestine. These studies revealed that the rate of hydrolysis is significantly dependent on the polymorphic form of the this compound. scielo.br This enzymatic conversion is the primary mechanism for the release of the active drug moiety, which is then absorbed into the bloodstream. patsnap.com

The kinetics of conversion to active chloramphenicol are intrinsically linked to the physicochemical properties of the prodrug, most notably its crystalline structure or polymorphism. The rate at which the active drug becomes available for absorption is governed by the dissolution rate of the specific polymorph, which in turn affects the rate of enzymatic hydrolysis. scielo.br

Kinetic studies have also been performed on the solid-state thermal interconversion of the different polymorphic forms. researchgate.nettandfonline.com These studies indicate that the transformation between the metastable forms (C and B) is faster than their subsequent transformation to the stable, less active form A. tandfonline.comresearchgate.net The rate of transformation from form C to B can reach a maximum in just over an hour at 90°C, while the conversion of form B to form A takes significantly longer under the same conditions. tandfonline.com This highlights that the kinetics of polymorphic transformation can indirectly affect the rate of bioactivation by altering the amount of the more readily hydrolyzable polymorph available over time.

Absorption Profiles and Systemic Bioavailability

The systemic availability of active chloramphenicol following the administration of its palmitate ester is a complex process influenced by a variety of biopharmaceutical and physiological factors.

The absorption of chloramphenicol following oral administration of the palmitate prodrug is dependent on a sequence of events: the liberation of the drug from its dosage form, its dissolution in physiological fluids, and its permeability across the gastrointestinal tract. scielo.brscielo.br The critical, rate-limiting step in this process is often the dissolution of the this compound ester, which must occur before enzymatic hydrolysis can take place. scielo.br

Key factors influencing this process include:

Hydrolysis: The ester must be hydrolyzed to active chloramphenicol in the small intestine prior to absorption. nih.govnih.gov

Solubility and Dissolution: The rate of dissolution of the prodrug directly impacts its availability for hydrolysis and subsequent absorption. This is heavily influenced by the drug's physical properties. scielo.br

Physicochemical Properties: Factors like particle size and, most importantly, the crystalline polymorphic form of the ester, govern its solubility and dissolution behavior. nih.govipsf.org

Polymorphism, the ability of a substance to exist in multiple crystalline forms, has a profound and clinically significant impact on the bioavailability of this compound. nih.govscispace.com Three main polymorphic forms have been identified: A, B, and C. nih.gov

Polymorph A (β-form): This is the most thermodynamically stable form but is considered biologically inactive. scielo.brnih.govscispace.com Its low solubility and dissolution rate lead to poor absorption and low serum levels of active chloramphenicol. scielo.brnih.gov

Polymorph B (α-form): This is a metastable form that is considered the active modification. scielo.brnih.gov Form B has much higher solubility and dissolves faster than Form A, resulting in significantly greater absorption and higher serum concentrations. scielo.brnih.gov

Polymorph C: This is an unstable form. nih.gov

The polymorphic state directly influences the blood levels obtained after oral administration. researchgate.netscispace.com Research has demonstrated a linear relationship between the percentage of Form B in a formulation and the resulting serum levels. scielo.br In one study, peak serum levels increased from approximately 3 μg/mL for a formulation containing 100% Form A to 22 μg/mL for one with 100% Form B. researchgate.net This stark difference is attributed to the different dissolution and hydrolysis rates of the polymorphs. scielo.brnih.gov

Polymorph NameAlternative NameStabilitySolubility / Dissolution RateBioavailability / Bioactivity
Form Aβ-formThermodynamically StableLowInactive / Poorly Absorbed
Form Bα-formMetastableHighActive / Well Absorbed
Form C-UnstableMost Soluble-

The bioavailability of chloramphenicol can vary significantly depending on the specific salt or ester used and the formulation of the final dosage form. The bioavailability of oral this compound is generally considered to be approximately 80%. nih.gov

Comparative studies have highlighted these differences:

Oral vs. Intravenous Esters: A crossover study in adults compared oral this compound, oral chloramphenicol base, and intravenous chloramphenicol succinate (B1194679). The bioavailability of active chloramphenicol from the intravenous succinate ester was found to be lower on average (78.8%) than from the oral palmitate form, a difference attributed to the renal excretion of the unchanged succinate ester. nih.gov

Different Oral Formulations: Studies on various oral solid dosage forms, such as film-coated tablets, sugar-coated tablets, and capsules, have shown differences in their in vitro dissolution profiles, which suggests a potential for variations in in vivo bioavailability. scielo.brscielo.br

Brand-to-Brand Variation: A study comparing four different brands of chloramphenicol found that one brand exhibited significantly higher bioavailability compared to the other three, underscoring the role of formulation and manufacturing variables. pastic.gov.pk

Compounded Preparations: In veterinary medicine, a study in horses compared commercially available tablets to compounded paste and suspension formulations. The relative bioavailability was 90.6% for the paste and 78.1% for the suspension when compared to the tablets, indicating that the formulation type can significantly alter drug absorption. vetmeds.org

Formulation TypeComparison Group(s)Key Finding
Oral this compoundGeneral EstimateBioavailability is approximately 80%. nih.gov
Oral this compoundIntravenous Chloramphenicol SuccinateOral palmitate form showed higher average bioavailability than IV succinate. nih.gov
Compounded Oral PasteCommercial Oral Tablets (in horses)Relative bioavailability of 90.6%. vetmeds.org
Compounded Oral SuspensionCommercial Oral Tablets (in horses)Relative bioavailability of 78.1%. vetmeds.org
Different Commercial BrandsFour different brands comparedOne brand showed significantly higher bioavailability than the other three. pastic.gov.pk

Influence of Physiological States on Absorption Characteristics

The absorption of active chloramphenicol following the administration of this compound is a critical step that can be influenced by various physiological factors. The prodrug itself must first be hydrolyzed by esterases in the gastrointestinal tract to release the active chloramphenicol, which is then absorbed. patsnap.com

One of the key determinants of absorption is the polymorphic form of this compound. It exists in multiple crystalline forms, with polymorph B being the active, metastable form, and polymorph A being the stable, but biologically inactive modification. Form B exhibits a faster dissolution rate and higher solubility compared to Form A, leading to significantly better absorption in humans. researchgate.net The unstable Form C also exists. researchgate.net The state of the gastrointestinal tract, including the presence and activity of intestinal enzymes, can also impact the rate and extent of hydrolysis and subsequent absorption.

Distribution Patterns of Active Chloramphenicol

Once absorbed, active chloramphenicol is extensively distributed throughout the body. nih.gov Its lipid-soluble nature facilitates its passage across biological membranes, leading to its presence in various tissues and fluids. la.govlongdom.org

Tissue Penetration Dynamics, Including Central Nervous System

Chloramphenicol exhibits excellent tissue penetration, including into the central nervous system (CNS). la.govlongdom.org It is a lipophilic drug, which allows it to readily cross the blood-brain barrier, even in the absence of inflammation. karger.com Concentrations in the cerebrospinal fluid (CSF) can reach approximately 30% to 60% of those in the plasma. nih.govlongdom.org In cases of inflamed meninges, this penetration can increase to as much as 89%. longdom.org Brain tissue concentrations have been observed to be equal to or even exceed plasma concentrations. nih.gov The highest concentrations of the drug are typically found in the liver and kidneys. la.govlongdom.org

Chloramphenicol Penetration in Different Tissues
Tissue/FluidConcentration Relative to PlasmaNotes
Cerebrospinal Fluid (CSF)30-60%Can increase up to 89% with inflamed meninges longdom.org
Brain TissueEqual to or exceeds plasma levels nih.gov-
LiverHigh concentrations la.govlongdom.org-
KidneyHigh concentrations la.govlongdom.org-

Transplacental Transfer and Excretion into Biological Fluids

Chloramphenicol readily crosses the placenta, meaning it can be transferred from a pregnant individual to the fetus. nih.govnih.govdrugs.com Its use during the first trimester has not been associated with an increased incidence of congenital malformations. nih.gov

The drug is also excreted into breast milk. nih.govdrugs.comyoutube.com Studies have shown variable levels in breast milk, ranging from 0.3% to 8.5% of the weight-adjusted maternal dose after oral administration. gpnotebook.comsps.nhs.uk Adverse effects such as vomiting, excessive intestinal gas, and drowsiness have been reported in nursing infants whose mothers were taking oral chloramphenicol. drugs.comnih.gov

Metabolic Pathways and Elimination Kinetics of Chloramphenicol

The elimination of chloramphenicol from the body is primarily achieved through metabolic transformation in the liver followed by renal excretion. longdom.orgwikipedia.org

Hepatic Glucuronidation and Metabolite Formation

The liver is the principal site of chloramphenicol metabolism. longdom.orgwikipedia.org The primary metabolic pathway is conjugation with glucuronic acid, a process known as glucuronidation, which is catalyzed by UDP-glucuronosyltransferases. la.govwikipedia.org This process converts the active chloramphenicol into an inactive and more water-soluble metabolite, chloramphenicol glucuronide. longdom.orgwikipedia.orgnih.gov This conjugation makes the compound easier to eliminate from the body. wikipedia.orgnih.gov In individuals with impaired liver function, such as those with cirrhosis, the ability to conjugate chloramphenicol is reduced, which can lead to higher plasma concentrations of the active drug. pharmacy180.com

In vitro studies using human liver microsomes have identified two main glucuronide metabolites: 3-O-chloramphenicol glucuronide (the major metabolite) and 1-O-chloramphenicol glucuronide (a minor metabolite). nih.gov Other minor metabolic pathways may also exist. nih.gov

Kinetic Parameters for Chloramphenicol Glucuronidation in Human Liver Microsomes nih.gov
MetaboliteKm (µM)Vmax (nmol/min/mg)
3-O-Chloramphenicol Glucuronide6500.26
1-O-Chloramphenicol Glucuronide3010.014

Renal Clearance and Excretion Mechanisms

The majority of a chloramphenicol dose is excreted in the urine, primarily as the inactive glucuronide metabolite. la.govlongdom.orgwikipedia.org Only a small fraction of the drug is excreted unchanged by the kidneys. longdom.orgwikipedia.org The plasma half-life of chloramphenicol in adults is typically between 3 to 5 hours. pharmacy180.com In cases of renal failure, the half-life is only marginally increased, and dose modification is not usually necessary. pharmacy180.com However, in patients with both severe renal disease and hepatic cirrhosis, the metabolism and excretion can be significantly affected. jci.org Hemodialysis does not appear to remove a significant amount of chloramphenicol from the plasma. nih.gov

Modulation of Pharmacokinetic Parameters by Organ Function

This compound is an inactive prodrug that requires in vivo hydrolysis to its active form, chloramphenicol, to exert its antibacterial effect. patsnap.com This conversion primarily occurs in the small intestine, catalyzed by esterase enzymes, after which the active chloramphenicol is absorbed. patsnap.comnih.govnih.gov Consequently, the modulation of pharmacokinetic parameters by organ function is predominantly related to the disposition of the active chloramphenicol moiety. The liver and kidneys are the principal organs involved in the metabolism and excretion of chloramphenicol.

Influence of Hepatic Function

The liver is the primary site for the metabolism of chloramphenicol. Approximately 90% of the active drug is conjugated to an inactive glucuronide metabolite in the liver. longdom.org Therefore, hepatic impairment can significantly alter the pharmacokinetics of chloramphenicol.

In patients with liver disease, the metabolic clearance of chloramphenicol is reduced, leading to a prolonged elimination half-life and an increased area under the concentration-time curve (AUC). longdom.org A study involving patients with various liver disorders demonstrated a significant increase in the half-life of chloramphenicol, a decrease in the metabolic clearance rate (MCR), and a reduced apparent volume of distribution (Vd). The half-life showed a significant correlation with serum albumin levels and prothrombin time, which are markers of liver function.

The following table summarizes the changes in the elimination half-life of chloramphenicol in the presence of hepatic and renal dysfunction.

Population GroupElimination Half-life (hours)
Adults with normal hepatic and renal function1.5 - 3.5
Patients with severely impaired hepatic function4.6 - 11.6
Patients with impaired renal function3.0 - 4.0

This table is generated based on data from DrugBank Online.

Influence of Renal Function

The kidneys are responsible for excreting the inactive metabolites of chloramphenicol, primarily the glucuronide conjugate. longdom.org Only a small fraction, typically 5% to 15%, of the active chloramphenicol is excreted unchanged in the urine. Because the majority of the drug is cleared through hepatic metabolism, renal impairment has a less pronounced effect on the pharmacokinetics of the active compound compared to hepatic dysfunction.

Several sources suggest that dose adjustments for the active drug are not typically necessary in patients with renal impairment. However, severe renal disease can lead to the accumulation of the inactive glucuronide metabolite. While the half-life of microbially active chloramphenicol is not significantly altered by the severity of renal disease, the half-life of the total nitro compounds (including metabolites) can be prolonged when creatinine (B1669602) clearance falls below 20 mL per minute. In patients with impaired renal function, the half-life of active chloramphenicol may be slightly extended to 3-4 hours, compared to 1.5-3.5 hours in individuals with normal renal function.

Pharmacokinetic Modeling and Simulation for this compound Derivatives

Pharmacokinetic (PK) modeling and simulation are critical tools for understanding and predicting the absorption, distribution, metabolism, and excretion (ADME) of drugs and their derivatives. These models can help optimize dosing regimens and inform drug development. While extensive and specific physiologically based pharmacokinetic (PBPK) models for this compound are not widely detailed in the available literature, the principles of modeling its behavior and that of its derivatives can be discussed based on its known biopharmaceutical properties.

A comprehensive pharmacokinetic model for orally administered this compound would need to be a multi-step process, accounting for its nature as a prodrug. Key factors for such a model would include:

Dissolution of the Prodrug: this compound exists in different polymorphic forms, with the metastable form being the most biologically active. researchgate.net The dissolution rate of the specific polymorph used in a formulation is a critical initial step that would need to be modeled, as it governs the availability of the compound for hydrolysis.

Intestinal Hydrolysis: The conversion of the palmitate ester to active chloramphenicol is the rate-limiting step for absorption. This enzymatic process, occurring in the small intestine, would need to be characterized and modeled. nih.govnih.gov

Absorption and Disposition of Active Chloramphenicol: Following hydrolysis, the model would need to describe the absorption of the active drug into the systemic circulation and its subsequent distribution and elimination. The pharmacokinetics of other chloramphenicol esters, such as the succinate, have been described using two-compartment models, which could serve as a foundational approach for the active moiety derived from the palmitate ester. nih.gov

While specific simulation studies for this compound derivatives are not abundant, related research highlights the utility of modeling for this class of compounds. For instance, mechanism-based pharmacodynamic models have been developed to simulate the combined effect of chloramphenicol and other antibiotics. nih.gov Furthermore, population pharmacokinetic models have been constructed for oral chloramphenicol in specific populations, such as pediatric patients, identifying key covariates like age and serum creatinine that influence drug clearance. oup.com The development of PBPK models, which integrate drug-specific data with physiological information, represents a powerful future direction for simulating the pharmacokinetics of chloramphenicol derivatives in diverse populations and disease states. mdpi.comresearchgate.net

Molecular and Cellular Mechanism of Action of Chloramphenicol Active Moiety

Ribosomal Inhibition and Protein Synthesis Disruption

Chloramphenicol (B1208) exerts its bacteriostatic effect by potently inhibiting protein synthesis in bacteria. patsnap.comslideshare.netpharmacy180.comyoutube.com This inhibition is a result of its specific interaction with the bacterial ribosome, the cellular machinery responsible for translating messenger RNA (mRNA) into protein.

The primary target of chloramphenicol is the 50S subunit of the bacterial ribosome. patsnap.compharmacy180.comyoutube.com It binds reversibly to the L16 protein of this subunit, specifically within the peptidyl transferase center (PTC), the active site for peptide bond formation. drugbank.com The drug positions itself in a crevice of the A-site within the PTC, a location that overlaps with the binding site for the aminoacyl moiety of transfer RNA (tRNA). nih.govpnas.org This binding is highly specific to bacterial ribosomes, with a much lower affinity for the 60S ribosomal subunit found in eukaryotic cells, which contributes to its selective toxicity. patsnap.com

Recent studies have revealed a more nuanced, context-dependent nature of chloramphenicol's binding and inhibitory action. The efficiency of inhibition can be influenced by the specific amino acids of the nascent polypeptide chain and the incoming aminoacyl-tRNA. pnas.orgoup.com For instance, the presence of alanine, serine, or threonine in the penultimate position of the growing peptide chain enhances chloramphenicol-induced ribosome stalling. pnas.orgnih.gov Conversely, glycine (B1666218) in the P or A sites can counteract the drug's inhibitory effect. nih.gov This suggests that the nascent peptide can modulate the conformation of the PTC and influence the binding affinity of chloramphenicol. pnas.org

By binding to the A-site of the peptidyl transferase center, chloramphenicol directly obstructs the catalytic process of peptide bond formation. patsnap.comyoutube.comresearchgate.net The peptidyl transferase enzyme, an integral component of the 50S ribosomal subunit, is responsible for transferring the growing polypeptide chain from the P-site tRNA to the aminoacyl-tRNA in the A-site. patsnap.com Chloramphenicol's presence sterically hinders the correct positioning of the aminoacyl-tRNA's 3'-terminus in the A-site, thereby preventing the formation of a peptide bond. nih.govresearchgate.netbenthamopen.com

The inhibition of peptidyl transferase activity is a key step in halting protein synthesis. patsnap.comyoutube.com While initially considered a classic competitive inhibitor, more recent evidence suggests that chloramphenicol may act as an uncompetitive inhibitor in certain contexts, meaning it binds more effectively when the substrate (aminoacyl-tRNA) is also present. mdpi.com The type of inhibition can also be influenced by experimental conditions such as temperature and ion concentration. nih.gov

The direct consequence of chloramphenicol's inhibition of peptidyl transferase activity is the cessation of peptide bond formation. patsnap.compharmacy180.com This effectively halts the elongation of the polypeptide chain, as new amino acids cannot be added. patsnap.com The ribosome is stalled on the mRNA, leading to a global disruption of protein synthesis within the bacterial cell. pnas.org This inability to produce essential proteins ultimately inhibits bacterial growth and replication, accounting for the bacteriostatic nature of the antibiotic. patsnap.comwikipedia.org

Spectrum of Antimicrobial Activity of Chloramphenicol

Chloramphenicol is a broad-spectrum antibiotic, demonstrating activity against a wide range of bacteria. slideshare.netpharmacy180.comyoutube.comwikipedia.org Its effectiveness extends to both Gram-positive and Gram-negative bacteria, as well as some anaerobic bacteria and other microorganisms. slideshare.netnih.gov

Category Susceptible Organisms Notes
Gram-Negative Bacteria Salmonella typhi, Haemophilus influenzae, Neisseria meningitidis, Escherichia coli, Klebsiella pneumoniaeHighly active against many strains, although resistance has become more prevalent. slideshare.netpharmacy180.comwikipedia.org
Gram-Positive Bacteria Staphylococcus aureus, Streptococcus pneumoniaeGenerally less active compared to its effect on Gram-negative bacteria. slideshare.netwikipedia.org
Anaerobic Bacteria Bacteroides fragilisMore active than tetracyclines against many anaerobes. slideshare.net
Other Microorganisms Rickettsiae, Mycoplasma, ChlamydiaDemonstrates activity against these atypical bacteria. slideshare.netpharmacy180.com
Resistant Organisms Pseudomonas aeruginosa, Mycobacterium tuberculosis, many Proteus species, fungi, and virusesIntrinsically resistant or have developed high levels of resistance. pharmacy180.comwikipedia.org

At standard concentrations, chloramphenicol is primarily bacteriostatic, meaning it inhibits bacterial growth. slideshare.netpharmacy180.com However, at higher concentrations, it can exhibit bactericidal (killing) activity against certain highly susceptible organisms like H. influenzae and N. meningitidis. slideshare.netpharmacy180.com

Interactions with Mitochondrial Protein Synthesis and Related Cellular Processes

While chloramphenicol selectively targets bacterial ribosomes, it can also interact with mitochondrial ribosomes in eukaryotic cells. patsnap.compharmacy180.com Mitochondria, the powerhouses of eukaryotic cells, possess their own ribosomes (70S, similar to bacteria) and protein synthesis machinery. Due to this similarity, chloramphenicol can inhibit mitochondrial protein synthesis. nih.govnih.govresearchgate.net

This inhibition of mitochondrial protein synthesis can lead to several cellular consequences:

Decreased ATP Biosynthesis : Inhibition of the synthesis of essential mitochondrial proteins, such as components of the electron transport chain, can impair cellular respiration and lead to a decrease in ATP production. nih.govresearchgate.net

Mitochondrial Stress : The disruption of mitochondrial protein synthesis can induce a state of mitochondrial stress. nih.govresearchgate.net

Altered Cellular Processes : The impairment of mitochondrial function can have downstream effects on various cellular processes. For instance, it has been shown to affect the expression of transferrin receptors and the synthesis of ferritin in certain cell lines. nih.gov In human fibroblasts, chloramphenicol-induced inhibition of mitochondrial protein synthesis has been linked to an inhibitory effect on mitosis. bmj.com

Bone marrow cells are particularly susceptible to the effects of chloramphenicol on mitochondrial protein synthesis, which is thought to be related to some of its toxic side effects. pharmacy180.comnih.gov

Mechanisms of Antimicrobial Resistance to Chloramphenicol

Enzymatic Inactivation by Chloramphenicol (B1208) Acetyltransferases (CATs)

The most prevalent mechanism of resistance to chloramphenicol is the enzymatic inactivation of the antibiotic by a family of enzymes known as chloramphenicol acetyltransferases (CATs). oup.comnih.govnih.gov These enzymes catalyze the acetyl-CoA-dependent acetylation of chloramphenicol, rendering it incapable of binding to the bacterial ribosome and inhibiting protein synthesis. drugbank.comwikipedia.org

The genes encoding CAT enzymes, known as cat genes, exhibit significant molecular diversity and are found in a wide range of Gram-positive and Gram-negative bacteria. researchgate.netmcmaster.ca These genes can be located on either the bacterial chromosome or on mobile genetic elements such as plasmids and transposons, which facilitates their horizontal transfer between different bacterial species. nih.gov

The CAT enzymes are typically classified into two main types, Type A and Type B, based on their amino acid sequences and substrate specificities. researchgate.net Type A CATs are generally associated with high-level resistance, while Type B CATs confer low-level resistance. researchgate.net Further subclassifications exist within these types, reflecting the broad genetic diversity of these resistance determinants. For example, a study on streptococci and enterococci identified multiple cat genes, including catpC221, catpC194, catpSCS7, and a novel streptococcal gene, catS. nih.gov

Table 1: Examples of cat Gene Diversity in Bacteria

GeneOrganism(s)Genetic LocationReference
catpC221Staphylococci, EnterococciPlasmid nih.gov
catpC194Staphylococci, EnterococciPlasmid nih.gov
catpSCS7Staphylococci, EnterococciPlasmid nih.gov
catSStreptococciChromosome nih.gov
catQClostridiumNot specified nih.gov

The biochemical mechanism of chloramphenicol inactivation by CATs involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl groups of chloramphenicol. The primary site of acetylation is the 3-hydroxyl group. drugbank.com This reaction produces 3-O-acetyl-chloramphenicol, which is inactive as it cannot bind to the bacterial ribosome. drugbank.comebi.ac.uk A subsequent, non-enzymatic acyl migration can occur, leading to the formation of 1,3-di-O-acetyl-chloramphenicol.

The catalytic mechanism of CAT enzymes involves a highly reactive histidine residue within the enzyme's active site. drugbank.comwikipedia.orgebi.ac.uk This histidine acts as a general base catalyst, abstracting a proton from the 3-hydroxyl group of chloramphenicol, which facilitates the nucleophilic attack on the acetyl-CoA thioester. wikipedia.orgebi.ac.uk The crystal structure of the type III CAT from Escherichia coli reveals that the enzyme is a trimer of identical subunits, with the active site located at the interface between adjacent subunits. wikipedia.org

Permeability Barriers and Efflux Systems

Another significant strategy employed by bacteria to resist chloramphenicol is to limit the intracellular concentration of the antibiotic. This is achieved either by reducing the permeability of the bacterial cell envelope or by actively pumping the drug out of the cell using efflux systems. oup.comnih.gov

Reduced permeability of the bacterial outer membrane can be a mechanism of chloramphenicol resistance, particularly in Gram-negative bacteria. oup.comnih.gov This can result from the loss or modification of outer membrane proteins, such as porins, which serve as channels for the entry of hydrophilic molecules like chloramphenicol.

For instance, in some strains of Haemophilus influenzae, high-level chloramphenicol resistance has been linked to a significant reduction in a 40-kilodalton outer membrane protein. nih.gov This alteration leads to a decreased rate of chloramphenicol uptake by the bacterial cells. nih.govnih.gov Similarly, the absence of the OmpF porin in Salmonella Typhi has been shown to result in high-level resistance to chloramphenicol. oup.com

Efflux pumps are membrane-associated protein complexes that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. oup.com Overexpression of these pumps can lead to multidrug resistance (MDR), including resistance to chloramphenicol. nih.govplos.orgresearchgate.net Efflux pumps are a common mechanism of resistance in both Gram-positive and Gram-negative bacteria and can be encoded by genes on the chromosome or on plasmids. nih.gov

Several families of efflux pumps are involved in chloramphenicol resistance, including the Resistance-Nodulation-Division (RND) superfamily and the Major Facilitator Superfamily (MFS). plos.orgresearchgate.net For example, in Pseudomonas putida, the TtgABC RND efflux pump has been shown to be crucial for its intrinsic resistance to chloramphenicol. nih.gov In Streptomyces coelicolor, two distinct MFS efflux pumps, encoded by the cmlR1 and cmlR2 genes, independently contribute to chloramphenicol resistance. nih.gov Overexpression of the AcrAB-TolC efflux pump, a member of the RND family, is a major mechanism of chloramphenicol resistance in clinical isolates of Enterobacteriaceae. plos.orgnih.gov

Table 2: Examples of Efflux Pumps Involved in Chloramphenicol Resistance

Efflux PumpPump FamilyOrganism(s)Reference
AcrAB-TolCRNDEnterobacteriaceae, B. thailandensis plos.orgnih.gov
TtgABCRNDPseudomonas putida nih.gov
CmlR1MFSStreptomyces coelicolor nih.gov
CmlR2MFSStreptomyces coelicolor nih.gov
MexAB-OprMRNDP. aeruginosa nih.gov

Ribosomal Target Site Mutations and Modifications

Chloramphenicol exerts its antibacterial effect by binding to the 50S ribosomal subunit and inhibiting the peptidyl transferase reaction, a critical step in protein synthesis. frenoy.eu Resistance can arise from mutations or modifications in the 23S rRNA, a component of the 50S subunit, which alter the drug-binding site and reduce the affinity of chloramphenicol for the ribosome. nih.govresearchgate.net

Mutations conferring chloramphenicol resistance have been identified in the peptidyl transferase center of the 23S rRNA in various bacteria, archaea, and even in mitochondria. pnas.orgnih.gov These mutations often occur at nucleotides that are in direct contact with the bound antibiotic. For example, mutations at positions G2447, A2451, C2452, A2503, and U2504 in the 23S rRNA have been shown to confer chloramphenicol resistance. pnas.org Chemical footprinting studies have confirmed that nucleotides A2451 and G2505 are protected when chloramphenicol is bound to the ribosome. pnas.org

In some cases, chloramphenicol resistance mutations have been mapped to the major ribosomal protein gene cluster. frenoy.eudntb.gov.ua However, in vitro studies of ribosomes from such resistant strains have not always shown a detectable difference in chloramphenicol binding or in their ability to synthesize proteins in the presence of the drug, suggesting that the mechanism of resistance conferred by these mutations may be more complex. frenoy.eu

Mutations in 23S Ribosomal RNA

Mutations within the 23S rRNA component of the 50S ribosomal subunit can confer resistance to chloramphenicol by altering its binding site. The peptidyl transferase center (PTC), where peptide bond formation occurs, is the primary target of chloramphenicol. Specific nucleotide alterations in this region can reduce the drug's affinity for the ribosome, thereby allowing protein synthesis to proceed even in the presence of the antibiotic.

Research has identified several key mutations in the 23S rRNA gene that lead to chloramphenicol resistance. For instance, in the archaeon Halobacterium halobium, a C-to-U transition at position 2471 and an A-to-C transversion at position 2088 of the 23S rRNA have been shown to confer increased resistance to chloramphenicol. asm.orgnih.gov Similarly, in Escherichia coli, a guanine-to-adenine transition at position 2057 of the 23S rRNA gene has been linked to resistance to both chloramphenicol and erythromycin (B1671065). nih.gov These mutations are located in a region of the 23S rRNA that is crucial for peptidyl transfer and interacts with various inhibitors of this process. nih.gov

Further studies in Mycobacterium smegmatis have demonstrated that A2503U and U2504G mutations in the 23S rRNA confer resistance to chloramphenicol, among other antibiotics that target the large ribosomal subunit. oup.com These findings underscore the significance of specific nucleotide changes in the 23S rRNA in mediating chloramphenicol resistance.

OrganismMutation in 23S rRNAConsequence
Halobacterium halobiumC→U transition at position 2471Increased resistance to chloramphenicol asm.orgnih.gov
Halobacterium halobiumA→C transversion at position 2088Increased resistance to chloramphenicol asm.orgnih.gov
Escherichia coliG→A transition at position 2057Resistance to chloramphenicol and erythromycin nih.gov
Mycobacterium smegmatisA2503U mutationResistance to chloramphenicol, florfenicol, and linezolid (B1675486) oup.com
Mycobacterium smegmatisU2504G mutationResistance to chloramphenicol, florfenicol, and linezolid oup.com

Changes in Ribosomal Proteins Affecting Binding

While mutations in the 23S rRNA are a well-established mechanism of chloramphenicol resistance, alterations in ribosomal proteins can also contribute to reduced susceptibility. Changes in the structure of ribosomal proteins that are in close proximity to the chloramphenicol binding site can indirectly affect the drug's affinity.

However, studies investigating chloramphenicol-resistant strains have not always detected significant changes in ribosomal proteins. For example, in some chloramphenicol-resistant E. coli mutants, analysis of ribosomal proteins did not reveal any detectable differences compared to sensitive strains. dntb.gov.ua This suggests that in these instances, resistance is likely conferred by other mechanisms.

Conversely, there is evidence that alterations in ribosomal proteins can lead to reduced affinity for chloramphenicol. For instance, erythromycin-resistant E. coli with an altered ribosomal protein component have been shown to exhibit low affinity for chloramphenicol. doi.org This indicates that changes in ribosomal proteins, even if primarily selected for by another antibiotic, can have cross-resistance effects on chloramphenicol. The intricate network of interactions within the ribosome means that a change in one component can have cascading effects on the binding of various ligands, including antibiotics.

Plasmid-Mediated Resistance Transmission and Epidemiology

The dissemination of chloramphenicol resistance is largely facilitated by the horizontal transfer of resistance genes, which are often located on mobile genetic elements such as plasmids. tandfonline.com These plasmids can be transferred between bacteria of the same or different species through conjugation, enabling the rapid spread of resistance.

The most common plasmid-mediated resistance mechanism is the production of chloramphenicol acetyltransferase (CAT), an enzyme that inactivates chloramphenicol through acetylation. frontiersin.orgoup.com The genes encoding CAT are frequently found on large, transferable plasmids. nih.gov These plasmids often carry multiple antibiotic resistance genes, contributing to the emergence of multidrug-resistant strains. tandfonline.com For example, the cmlA gene, which encodes a chloramphenicol efflux pump, is often found on plasmids that also confer resistance to other antimicrobials like sulfonamides and tetracyclines. researchgate.net

Epidemiological studies have shown that specific plasmid types are associated with the spread of chloramphenicol resistance. For instance, IncF plasmids are major carriers of antibiotic resistance genes in human-associated commensal E. coli. asm.org In swine E. coli, the cmlA gene has been found on large plasmids that are linked to sulfonamide resistance genes. researchgate.net The co-location of multiple resistance genes on the same plasmid means that the use of other antibiotics can co-select for the maintenance and spread of chloramphenicol resistance, even in the absence of chloramphenicol use. nih.govresearchgate.net

Re-emergence of Chloramphenicol Susceptibility and its Molecular Basis

In some regions where chloramphenicol use has declined, a re-emergence of susceptibility to the antibiotic has been observed. This phenomenon is not simply due to the loss of resistance plasmids but can be attributed to the molecular degradation of the resistance genes themselves.

Studies in Malawi, where chloramphenicol was replaced by ceftriaxone (B1232239) for treating sepsis, have shown a decrease in chloramphenicol resistance in E. coli and Klebsiella spp. nih.gov Interestingly, many of these phenotypically susceptible isolates still carry cat genes. nih.govbiorxiv.org Further investigation revealed that the re-emergence of susceptibility is due to the stable degradation of these cat genes by the insertion of mobile genetic elements known as insertion sequences (IS). nih.govbiorxiv.org

Advanced Analytical and Characterization Methodologies for Chloramphenicol Palmitate

Chromatographic Techniques for Quantitative Analysis

Chromatographic methods are fundamental in the quantitative analysis of chloramphenicol (B1208) palmitate and its related compounds, offering high precision and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the assay of chloramphenicol palmitate. A common method involves a reversed-phase C18 stationary phase with a mobile phase typically consisting of a mixture of methanol, water, and glacial acetic acid. pharmacopeia.cnscispace.com Detection is often carried out using a UV detector at a wavelength of 278 nm. scispace.com This method is adept at separating this compound from its potential impurities and degradation products, ensuring accurate quantification. scispace.com The retention time of the this compound peak in a sample is compared to that of a standard preparation for identification. pharmacopeia.cn For instance, a stability-indicating HPLC method has been developed to analyze chloramphenicol and its related compound, 2-amino-1-(4-nitrophenyl)propane-1,3-diol, demonstrating good linearity over a range of 0.04–0.16 mg/mL for chloramphenicol with a detection limit of 0.005%. scispace.com

ParameterHPLC Method for this compound
Stationary Phase Reversed-phase C18 scispace.com
Mobile Phase Methanol, water, and glacial acetic acid (172:27:1) pharmacopeia.cn
Detection UV at 278 nm scispace.com
Linearity Range 0.04–0.16 mg/mL (for chloramphenicol) scispace.com
Detection Limit 0.005% (for chloramphenicol) scispace.com

Gas Chromatography and Thin Layer Chromatography Applications

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is a powerful tool for the determination of chloramphenicol and its metabolites. nih.gov Although less common for the direct analysis of the intact ester due to its lower volatility, GC-MS is invaluable for sensitive and specific quantification following derivatization or hydrolysis.

Thin-Layer Chromatography (TLC) is a simpler and more rapid chromatographic technique used for the identity testing and purity assessment of this compound. edqm.eu The purity can be estimated by applying a specific amount of the substance to the TLC plate and observing the intensity of any secondary spots, which may indicate the presence of impurities like this compound isomer and chloramphenicol dipalmitate. edqm.eu

Immunological Assays for Detection and Quantification

Immunological assays provide highly sensitive and specific methods for the detection and quantification of chloramphenicol residues, particularly in biological matrices.

Radioimmunoassay (RIA) for Residue Analysis

Radioimmunoassay (RIA) is a sensitive immunological technique that can be employed for the analysis of chloramphenicol residues. Though specific examples focusing solely on this compound are less detailed in the provided context, the principle involves the competition between unlabeled chloramphenicol (from a sample) and a fixed amount of radiolabeled chloramphenicol for a limited number of antibody binding sites. The radioactivity of the antibody-bound antigen is inversely proportional to the concentration of chloramphenicol in the sample.

Enzyme Immunoassay (EIA) in Biological Samples

Enzyme Immunoassay (EIA), including the widely used Enzyme-Linked Immunosorbent Assay (ELISA), is a common method for detecting and quantifying chloramphenicol. nih.govthaiscience.info In a competitive ELISA for chloramphenicol, free chloramphenicol in a sample competes with a chloramphenicol-enzyme conjugate for binding to specific antibodies coated on a microplate. nih.gov The subsequent enzyme activity, measured by a substrate reaction that produces a color change, is inversely proportional to the concentration of chloramphenicol in the sample. nih.gov These assays can be highly sensitive, with lower limits of detection in the nanogram per milliliter range. nih.gov For example, a competitive ELISA has been developed with a working range of 10-1,280 ng/ml. thaiscience.info Another advanced immunoassay is the lateral flow immunoassay (LFIA), which has been developed for the rapid detection of chloramphenicol in samples like honey, with instrumental limits of detection as low as 20 pg/mL. nih.gov

Assay TypePrincipleLimit of Detection (LOD) / Working Range
Competitive ELISA Competition between free analyte and enzyme-labeled analyte for antibody binding sites. nih.govLinear to 100 ng/mL, with a lower limit of detection of 1 ng/mL. nih.gov
Competitive ELISA Working range of 10-1,280 ng/ml. thaiscience.info
Lateral Flow Immunoassay (LFIA) Double competitive reaction on a nitrocellulose membrane. nih.govInstrumental LOD of 20 pg/mL in honey. nih.gov

Spectroscopic and Diffraction Techniques for Polymorphic Characterization

This compound is known to exist in different polymorphic forms, which can have significant implications for its bioavailability. Spectroscopic and diffraction techniques are crucial for identifying and quantifying these polymorphs. researchgate.net The stable, biologically inactive form A and the metastable, active form B are of particular interest. researchgate.net

Various analytical methods are employed to characterize these polymorphs, including Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC). researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy: Both FT-IR and Raman spectroscopy can distinguish between the different polymorphic forms based on their unique vibrational spectra. researchgate.net For example, the IR spectrum of polymorph A shows a characteristic peak at about 840 cm-1, which increases with its content in a mixture. edqm.eu Raman spectroscopy, particularly when coupled with a hot-stage, allows for the monitoring of polymorphic transformations upon heating. researchgate.net

X-ray Powder Diffraction (XRPD): XRPD is a definitive technique for solid-state characterization, providing a unique diffraction pattern for each crystalline form. researchgate.net It is considered a "gold standard" for polymorph identification. researchgate.net

Differential Scanning Calorimetry (DSC): DSC measures the heat flow associated with thermal transitions in a material. The different polymorphs of this compound exhibit distinct melting points and thermal behaviors. For instance, form A has a melting point of around 90°C, while forms B and C melt at approximately 87°C. Form C also displays a characteristic exotherm at 61°C. researchgate.net

TechniquePrincipleKey Findings for this compound Polymorphs
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations. edqm.euPolymorph A can be detected by a characteristic peak at approximately 840 cm-1. edqm.eu
Raman Spectroscopy Measures the inelastic scattering of monochromatic light. researchgate.netDistinct spectra for forms A, B, and C; allows monitoring of transformations. researchgate.net
X-ray Powder Diffraction (XRPD) Measures the scattering of X-rays by the crystal lattice. researchgate.netProvides unique diffraction patterns for each polymorph. researchgate.net
Differential Scanning Calorimetry (DSC) Measures heat flow during thermal transitions. researchgate.netForm A melts at ~90°C; Forms B and C melt at ~87°C; Form C shows an exotherm at 61°C. researchgate.net

Raman Mapping with Multivariate Image Segmentation for Polymorph Distribution

Raman mapping, a non-destructive analytical technique, coupled with multivariate image segmentation (MIS), offers significant advantages for the microscopic characterization of polymorphism in pharmaceutical solids like this compound. ingentaconnect.com This combined approach allows for both the identification of different polymorphs and the quantitative visualization of their spatial distribution within a sample, such as a tablet. ingentaconnect.compharmacopeia.cn

The methodology involves acquiring Raman spectra across a defined area of the sample. Since different polymorphs of the same compound have distinct crystalline structures, they produce unique Raman spectral fingerprints. Multivariate image segmentation is then applied to this large dataset of spectra. One such approach is spatial directed agglomeration clustering, which groups pixels with both spectral similarity and spatial closeness. pharmacopeia.cn This improves the robustness of the analysis and avoids poorly defined image segments that can arise from clusters of widely separated pixels. pharmacopeia.cn

Research findings have demonstrated the successful application of this technique to tablets containing two different polymorphs of this compound. The analysis provided clear identification of each polymorph and a quantitative map of their distribution. ingentaconnect.com This capability is highly valuable in pharmaceutical manufacturing as it allows for rapid, non-invasive monitoring of polymorphic transitions and ensures the consistent quality of the final drug product. ingentaconnect.com

Key Aspects of Raman Mapping for this compound Polymorph Analysis
AspectDescriptionSignificance
TechniqueRaman Microspectroscopy combined with Multivariate Image Segmentation (MIS)Provides chemical imaging with high spatial resolution and molecular specificity. ingentaconnect.com
ApplicationCharacterization and quantitative visualization of polymorph distribution in tablets. ingentaconnect.comEnables non-invasive quality control during pharmaceutical production. ingentaconnect.com
MIS MethodSpatial directed agglomeration clusteringImproves stability to measurement errors and provides clearer image segmentation. pharmacopeia.cn
OutcomeIdentification and spatial mapping of individual polymorphs. ingentaconnect.compharmacopeia.cnCrucial for understanding and controlling polymorphic transitions that affect bioavailability.

X-ray Diffraction for Crystalline Structure Elucidation

X-ray Diffraction (XRD), particularly X-ray Powder Diffraction (XRPD), is a fundamental and powerful technique for the solid-state characterization of pharmaceutical compounds. It is extensively used to elucidate the crystalline structure of this compound and to differentiate between its various polymorphic forms. researchgate.netresearchgate.netresearchgate.net

This compound is known to exist in at least three crystalline polymorphs, commonly designated as Form A, Form B, and Form C. researchgate.net These forms possess different internal crystal lattices, which results in distinct XRPD patterns. Each polymorph will diffract X-rays at a unique set of angles (2θ), providing a characteristic "fingerprint" for identification.

Studies have utilized XRPD to confirm the identity of these polymorphs and to study their interconversion. For instance, grinding can induce polymorphic transformations, such as from Form C to Form B, and subsequently to the most stable Form A, with XRPD being the primary tool to monitor these solid-state changes. researchgate.netresearchgate.net The technique is sensitive enough to be used in the quality control of pharmaceutical formulations, although the limit of detection for a minor polymorphic form in a mixture is typically around 5% (w/w).

Characteristics of this compound Polymorphs
PolymorphAlternative NameKey CharacteristicsMelting Point (°C)
Form Aα formThermodynamically stable, least active form. researchgate.netresearchgate.net~90°C researchgate.net
Form Bβ formMetastable, biologically active form. researchgate.net~87°C researchgate.net
Form Cγ formUnstable form. researchgate.net~87°C (shows a characteristic exotherm at 61°C) researchgate.net

Microbiological and Bioanalytical Methods for Drug Activity and Concentration Monitoring

To assess the efficacy and determine the concentration of this compound, a combination of microbiological and bioanalytical methods is employed. Since this compound is a prodrug that is hydrolyzed in the body to the active chloramphenicol, these methods often focus on measuring the concentration and activity of the parent chloramphenicol.

Microbiological Assays are used to determine the biological potency of the antibiotic. These assays rely on the principle of measuring the inhibition of growth of a susceptible microorganism. A common method is the agar (B569324) diffusion assay. nih.goviosrjournals.orgnih.gov In this technique, a petri dish containing an agar medium is uniformly seeded with a specific test bacterium. Solutions containing known concentrations of the antibiotic (standards) and the test samples are placed on the agar, often in wells or on saturated paper discs. After incubation, the diameter of the zone of growth inhibition around the sample is measured and compared to the zones produced by the standards. This allows for the quantification of the antibiotic's bioactivity.

Microbiological Assay Methods for Chloramphenicol
Assay TypeTest OrganismPrincipleApplication
Agar Diffusion AssayStaphylococcus aureus (ATCC 29213)Measures the zone of growth inhibition to determine potency. iosrjournals.orgQuality control of pharmaceutical preparations like eye drops. iosrjournals.org
Agar Diffusion Assay (Hemolysis Inhibition)Clostridium perfringensMeasures the inhibition of hemolysis as an indicator of antimicrobial activity. nih.govnih.govRapid determination of chloramphenicol levels in serum. nih.govnih.gov
Agar Diffusion AssayMultiply antibiotic-resistant Escherichia coliAllows for specific measurement of chloramphenicol in the presence of other antibiotics. nih.govMeasurement in serum or cerebrospinal fluid. nih.gov

Bioanalytical Methods provide sensitive and specific quantification of the drug in biological matrices. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques. nih.govresearchgate.net These methods are essential for pharmacokinetic studies and residue monitoring.

HPLC methods typically involve a preliminary extraction of the analyte from the biological sample (e.g., serum) followed by separation on a reversed-phase C18 column and detection using UV absorbance. nih.gov LC-MS/MS offers even greater sensitivity and specificity. It couples the separation power of liquid chromatography with the mass analysis capabilities of a tandem mass spectrometer. This allows for the detection of extremely low concentrations of chloramphenicol, making it suitable for residue analysis in food products and for clinical monitoring. nih.govamazonaws.comfda.gov

Common Bioanalytical Methods for Chloramphenicol
MethodPrincipleSample PreparationApplicationReported Limit of Detection (LOD)
HPLC-UVReversed-phase chromatography with UV detection (e.g., at 270-280 nm). pharmacopeia.cnnih.govLiquid-liquid extraction (e.g., with ethyl acetate). nih.govQuantification in serum and pharmaceutical formulations. ingentaconnect.compharmacopeia.cnnih.govNot specified in provided abstracts.
LC-MS/MSLiquid chromatography separation followed by mass spectrometric detection using multiple reaction monitoring (MRM). nih.govfda.govLiquid-liquid or solid-phase extraction (SPE). researchgate.netnih.govTrace residue analysis in various biological matrices (milk, honey, crab meat). researchgate.netnih.govfda.govAs low as 30 fg/µL in solution (corresponding to 3 pg/g in shrimp). amazonaws.com

Q & A

Q. What is the rationale behind synthesizing chloramphenicol palmitate as a prodrug, and how does its design address pharmaceutical limitations?

this compound is a prodrug engineered to mask the bitter taste of chloramphenicol, improving patient compliance, particularly in pediatric applications. The palmitate esterification at the 3-OH group reduces aqueous solubility, delaying hydrolysis until pancreatic lipase cleaves the ester bond in the duodenum to release active chloramphenicol . This design aligns with prodrug objectives to enhance organoleptic properties while maintaining therapeutic efficacy post-hydrolysis .

Q. How is the enzymatic conversion of this compound to its active form characterized in experimental settings?

The conversion is typically studied using in vitro dissolution models simulating intestinal conditions. Pancreatic lipase (or esterase) is introduced to catalyze hydrolysis, with HPLC or spectrophotometry quantifying released chloramphenicol. In vivo studies in animal models or human trials measure plasma concentrations post-administration to validate bioavailability .

Advanced Research Questions

Q. How do polymorphic forms of this compound influence bioavailability, and what methods are used to characterize these differences?

Polymorphs A (thermodynamically stable) and B (metastable) exhibit distinct dissolution profiles due to free energy differences. Polymorph B and amorphous forms show superior absorption, as demonstrated by Banerjee et al. (1971), who linked amorphous forms to higher in vivo bioavailability . X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are critical for polymorph identification, while zeta potential measurements and particle size analysis (e.g., dynamic light scattering) assess colloidal stability and dissolution kinetics .

Q. What experimental strategies resolve contradictions in dissolution profiles reported across studies?

Discrepancies often arise from polymorphic impurities or unaccounted thermodynamic parameters. Aguiar and Zelmer (1969) emphasized correlating free energy differences between polymorphs with absorption data. Researchers should:

  • Standardize polymorph purity via recrystallization (e.g., ethanol for polymorph B ).
  • Conduct parallel in vitro (e.g., USP dissolution apparatus) and in vivo studies under controlled conditions (pH, enzyme activity) .
  • Apply multivariate analysis to isolate variables like particle agglomeration or excipient interactions .

Q. How can researchers optimize synthetic protocols to favor the bioactive polymorph B?

Key steps include:

  • Solvent selection : Ethanol as a crystallization solvent promotes polymorph B formation due to its polarity and evaporation rate .
  • Seeding : Introducing polymorph B nuclei during crystallization prevents unintended phase transitions.
  • Thermodynamic monitoring : Track free energy changes during synthesis using isothermal calorimetry to identify metastable conditions favoring polymorph B .

Q. What methodologies validate the stability of polymorph B in formulation development?

Accelerated stability studies (40°C/75% RH) over 6–12 months assess phase transitions. Techniques include:

  • XRD and DSC : Detect polymorphic shifts.
  • Dissolution testing : Compare pre- and post-storage profiles.
  • Microscopy : Monitor crystal morphology changes .

Q. How do in vitro dissolution models correlate with in vivo pharmacokinetics for this compound?

Biorelevant media (e.g., FaSSIF/FeSSIF) simulate intestinal fluid composition and lipase activity. A 2021 study by Cameroni et al. demonstrated that dissolution rates in these media predicted >80% of in vivo absorption variability when combined with particle size data (D90 < 50 µm) .

Data Contradiction Analysis

Q. Why do some studies report negligible differences in absorption between polymorphs A and B?

Contradictions often stem from:

  • Polymorphic contamination : Inadequate characterization (e.g., XRD thresholds >95% purity) may overlook mixed phases.
  • Experimental design : Studies using non-fasted subjects or high-fat diets may accelerate polymorph A dissolution, masking differences .
  • Analytical sensitivity : Low-resolution HPLC methods fail to distinguish chloramphenicol release kinetics from ester hydrolysis byproducts .

Methodological Best Practices

  • Synthesis : Adopt USP guidelines for quality control, including residual solvent analysis (e.g., toluene < 0.1% ).
  • Bioavailability studies : Use crossover designs in human trials to control inter-subject variability .
  • Data reporting : Follow STARD guidelines for in vitro-in vivo correlation (IVIVC) studies, detailing dissolution apparatus specifications and statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.